molecular formula C14H11N B15046928 1-(2-Naphthyl)cyclopropanecarbonitrile

1-(2-Naphthyl)cyclopropanecarbonitrile

Cat. No.: B15046928
M. Wt: 193.24 g/mol
InChI Key: VFVKQIXJEARXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Naphthyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C14H11N and a molecular weight of 193.24 g/mol . It is also known as 1-naphthalen-2-ylcyclopropane-1-carbonitrile. This compound is characterized by a cyclopropane ring attached to a naphthyl group and a nitrile group. It is a useful research chemical and is often used as a building block in organic synthesis .

Preparation Methods

The synthesis of 1-(2-Naphthyl)cyclopropanecarbonitrile can be achieved through various synthetic routes. One common method involves the cyclopropanation of 2-naphthylacetonitrile using a suitable cyclopropanating agent. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a cyclopropanating agent like diiodomethane . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Chemical Reactions Analysis

1-(2-Naphthyl)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and nitrile group are key functional groups that participate in various chemical reactions. The nitrile group can act as an electrophile, while the cyclopropane ring can undergo ring-opening reactions under certain conditions . These interactions can lead to the formation of new chemical bonds and the generation of reactive intermediates, which can further participate in downstream reactions.

Comparison with Similar Compounds

1-(2-Naphthyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclopropane ring and the naphthyl group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

1-naphthalen-2-ylcyclopropane-1-carbonitrile

InChI

InChI=1S/C14H11N/c15-10-14(7-8-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8H2

InChI Key

VFVKQIXJEARXQP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.